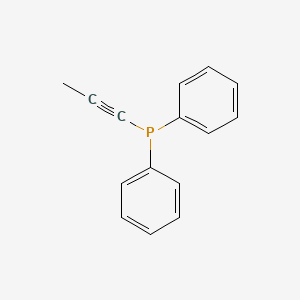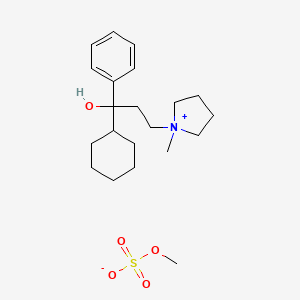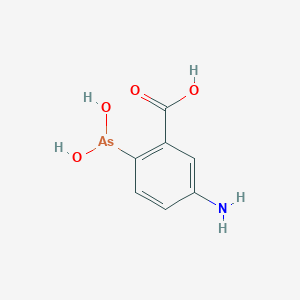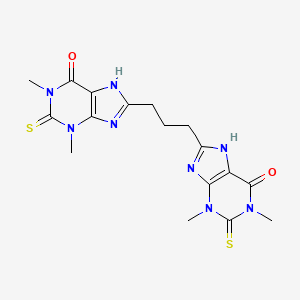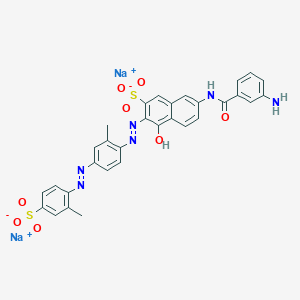
Molybdenum--osmium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–osmium (3/1) is a compound consisting of three parts molybdenum and one part osmium Both molybdenum and osmium are transition metals known for their high melting points and unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum–osmium (3/1) typically involves the reduction of molybdenum and osmium oxides in a hydrogen atmosphere. The reaction is carried out at high temperatures, often exceeding 1000°C, to ensure complete reduction and alloy formation. The process can be represented by the following reaction: [ \text{3 MoO}_3 + \text{OsO}_4 + 7 \text{H}_2 \rightarrow \text{Mo}_3\text{Os} + 7 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of molybdenum–osmium (3/1) may involve the use of electric arc furnaces or induction furnaces to achieve the necessary high temperatures. The raw materials, typically molybdenum trioxide and osmium tetroxide, are mixed in the desired stoichiometric ratio and subjected to the reduction process. The resulting alloy is then purified and processed into the desired form.
Types of Reactions:
Oxidation: Molybdenum–osmium (3/1) can undergo oxidation reactions, forming oxides such as molybdenum trioxide and osmium tetroxide.
Reduction: The compound can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: In certain conditions, molybdenum or osmium atoms in the compound can be substituted by other metals, altering its properties.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Metal halides or other metal compounds in a molten state.
Major Products:
Oxidation: Molybdenum trioxide and osmium tetroxide.
Reduction: Pure molybdenum–osmium alloy.
Substitution: Alloys with different metal compositions.
科学研究应用
Molybdenum–osmium (3/1) has several scientific research applications:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Electronics: Due to its high melting point and electrical conductivity, it is used in the production of high-temperature electronic components.
Materials Science: The alloy is studied for its mechanical properties and potential use in high-strength materials.
Medicine: Research is ongoing into its potential use in medical implants and devices due to its biocompatibility and resistance to corrosion.
作用机制
The mechanism by which molybdenum–osmium (3/1) exerts its effects depends on its application:
Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Electronics: Its high electrical conductivity and thermal stability make it suitable for use in high-temperature environments.
Materials Science: The alloy’s unique combination of strength and resistance to wear and corrosion makes it ideal for use in demanding applications.
相似化合物的比较
Molybdenum–rhenium (3/1): Similar in structure but with rhenium instead of osmium, offering different catalytic and mechanical properties.
Tungsten–osmium (3/1): Another high-melting-point alloy with different electrical and thermal properties.
Uniqueness: Molybdenum–osmium (3/1) is unique due to its specific combination of molybdenum and osmium, providing a balance of high melting point, electrical conductivity, and catalytic activity that is not found in other similar compounds.
属性
CAS 编号 |
12163-84-7 |
|---|---|
分子式 |
Mo3Os |
分子量 |
478.1 g/mol |
IUPAC 名称 |
molybdenum;osmium |
InChI |
InChI=1S/3Mo.Os |
InChI 键 |
ZMDFGGSUHGEOPM-UHFFFAOYSA-N |
规范 SMILES |
[Mo].[Mo].[Mo].[Os] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


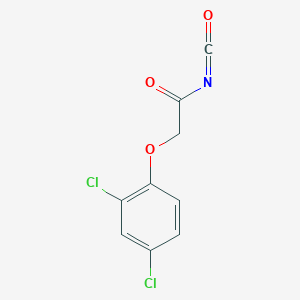
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
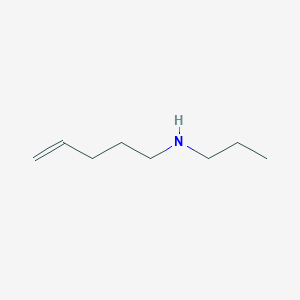
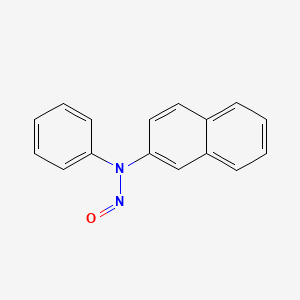
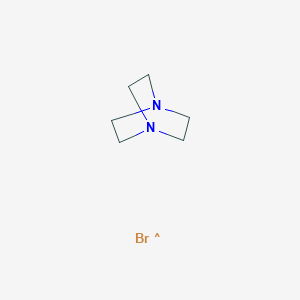
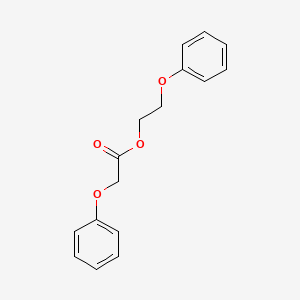

![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)
